molecular formula C18H16N6O2S B2875451 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide CAS No. 2034381-73-0

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide

Cat. No.: B2875451
CAS No.: 2034381-73-0
M. Wt: 380.43
InChI Key: SRVVGKOPMBXBQO-UHFFFAOYSA-N
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Description

The compound 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide features a quinazolinone core linked via a propanamide chain to a 1,2,3-triazole-methyl-thiophene moiety.

Quinazolinone formation via cyclization of anthranilic acid derivatives or condensation reactions under basic conditions .

Triazole-thiophene assembly via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" method for triazole synthesis .

Amide coupling between the quinazolinone and triazole-thiophene components using reagents like EDC/HOBt .

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c25-16(19-10-13-11-24(22-21-13)17-6-3-9-27-17)7-8-23-12-20-15-5-2-1-4-14(15)18(23)26/h1-6,9,11-12H,7-8,10H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVVGKOPMBXBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CN(N=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Quinazolinone derivatives have been reported to inhibit cox-1/2, which are key enzymes in the inflammatory response. This suggests that the compound may exert its effects by modulating these enzymes.

Result of Action

Given its reported anti-inflammatory and analgesic properties, it can be inferred that the compound may reduce inflammation and alleviate pain at the molecular and cellular levels.

Biological Activity

The compound 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide is a novel synthetic derivative that combines the quinazoline and triazole moieties known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16N4O2\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This structure highlights the presence of a quinazoline core and a thiophene-substituted triazole ring, which are critical for its biological properties.

Biological Activity Overview

Research indicates that compounds containing quinazoline and triazole structures exhibit a range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline possess significant anticancer properties. For instance, compounds similar to our target compound have shown cytotoxic effects against various cancer cell lines such as HepG2 (human liver cancer) and A549 (human lung cancer) with IC50 values indicating potent activity (e.g., IC50 values of 4.37 ± 0.7 µM and 8.03 ± 0.5 µM respectively) .

CompoundCell LineIC50 (µM)
3-(4-oxo-3,4-dihydroquinazolin)HepG24.37 ± 0.7
3-(4-oxo-3,4-dihydroquinazolin)A5498.03 ± 0.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives have shown promising results against various bacterial strains, demonstrating both bactericidal and bacteriostatic effects .

Anti-inflammatory Activity

Inhibition studies related to cyclooxygenase enzymes (COX) suggest that quinazoline derivatives may possess anti-inflammatory properties by inhibiting COX enzymes involved in the inflammatory process. For example, a related compound exhibited a COX-2 inhibition of approximately 47% at a concentration of 20 µM .

The mechanism of action for the anticancer activity of quinazoline derivatives is thought to involve:

  • Inhibition of DNA synthesis : Targeting DNA replication processes in cancer cells.
  • Induction of apoptosis : Triggering programmed cell death pathways.
  • Interference with cell signaling pathways : Modulating pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on HepG2 Cells : A derivative similar to our compound was tested against HepG2 cells and showed significant cytotoxicity.
    • Findings : The study reported that the compound induced apoptosis in HepG2 cells through mitochondrial pathways.
  • Study on A549 Cells : Another study focused on A549 cells revealed that quinazoline derivatives could effectively inhibit cell growth.
    • Mechanism : The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features include:

4-Oxo-N-phenyl-3,4-dihydroquinazoline-2-carboxamide
  • Core structure: Quinazolinone with a carboxamide group at position 2.
  • Key differences : Lacks the triazole-thiophene moiety; instead, a phenyl group is attached via a carboxamide linkage.
  • Properties : Melting point 115–116°C; synthesized via AlMe3-mediated coupling in 1,2-dichloroethane.
N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)propanamide
  • Core structure: Quinazolinone with a thioether-linked propanamide chain.
  • Key differences : Replaces triazole-thiophene with a 3,4,5-trimethoxybenzyl group and a sulfur atom.
  • Activity : Demonstrated antitumor activity in vitro, likely due to the trimethoxybenzyl group’s electron-donating effects.
(E)-3-(1-((1-(7-Chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indol-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one (7p)
  • Core structure: Quinoline-triazole-indole hybrid with a thiophene-acetylene group.
  • Key differences: Features a quinoline core instead of quinazolinone and a prop-2-en-1-one linker.
  • Properties : Melting point 218.6–219.1°C; exhibits antimalarial activity (IC50 < 1 µM).
Key Observations:
  • Melting Points : The target compound’s melting point is expected to exceed 200°C due to increased rigidity from the triazole-thiophene group, aligning with compound 7p .
  • Bioactivity : The thiophene-triazole moiety may enhance target binding compared to phenyl or thioether groups, as seen in antimalarial compound 7p .
  • Synthetic Complexity : The target compound requires multi-step synthesis, similar to compound 7p, involving CuAAC for triazole formation .

Structural and Functional Insights

  • Quinazolinone Core: Critical for hydrogen bonding with biological targets (e.g., kinases or DNA topoisomerases) .
  • Triazole-Thiophene Moiety : Enhances π-π stacking with aromatic residues in target proteins and improves metabolic stability .
  • Propanamide Linker : Provides flexibility for optimal ligand-receptor interactions, contrasting with the rigid acetylene linker in 7p .

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